5-(4-methoxyphenyl)-1H-imidazole-2-thiol
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Overview
Description
5-(4-Methoxyphenyl)-1H-imidazole-2-thiol: is a heterocyclic compound featuring an imidazole ring substituted with a 4-methoxyphenyl group at the 5-position and a thiol group at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-methoxyphenyl)-1H-imidazole-2-thiol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-methoxybenzaldehyde with thiourea in the presence of a base such as sodium hydroxide can yield the desired imidazole derivative. The reaction typically proceeds through the formation of an intermediate Schiff base, followed by cyclization and subsequent thiolation.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are environmentally benign and cost-effective is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group in 5-(4-methoxyphenyl)-1H-imidazole-2-thiol can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield the corresponding imidazole derivative with a free thiol group.
Substitution: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Imidazole derivatives with free thiol groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(4-Methoxyphenyl)-1H-imidazole-2-thiol is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development and biochemical studies. Its ability to interact with biological targets such as proteins and nucleic acids is of significant interest.
Medicine: Research has indicated that derivatives of this compound may possess anti-inflammatory, antimicrobial, and anticancer properties. These properties are being explored for the development of new therapeutic agents.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-1H-imidazole-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the methoxyphenyl group can participate in hydrophobic interactions and hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: This compound shares a similar structure but has an indole ring instead of an imidazole ring.
5-(4-Methoxyphenyl)-1H-benzimidazole: This compound has a benzimidazole ring, which is structurally related to the imidazole ring.
Uniqueness: 5-(4-Methoxyphenyl)-1H-imidazole-2-thiol is unique due to the presence of both a thiol group and a methoxyphenyl group, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-(4-methoxyphenyl)-1,3-dihydroimidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-13-8-4-2-7(3-5-8)9-6-11-10(14)12-9/h2-6H,1H3,(H2,11,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWRBVZEHVWOEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CNC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90535013 |
Source
|
Record name | 4-(4-Methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90535013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10486-41-6 |
Source
|
Record name | 4-(4-Methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90535013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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